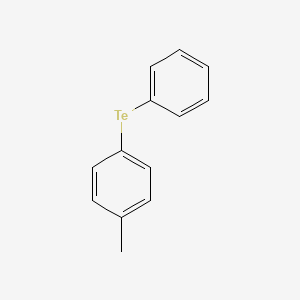![molecular formula C16H19N3O2 B14617358 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59527-96-7](/img/structure/B14617358.png)
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. Azo compounds are known for their vibrant colors and are widely used as dyes in various industries, including textiles, cosmetics, and food. This particular compound is notable for its applications in scientific research and industrial processes due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature, pH, and reaction time, thereby enhancing the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens, sulfonic acids, or nitro groups can be introduced using appropriate electrophiles under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in staining and labeling biological specimens due to its vibrant color and stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the production of colored polymers, coatings, and inks. .
Wirkmechanismus
The mechanism of action of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, leading to changes in its electronic structure and reactivity. This property is exploited in applications such as light-sensitive materials and molecular switches. The compound’s interaction with biological molecules, such as proteins and nucleic acids, is also of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 4-[(E)-(4-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonic acid
- N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline
Uniqueness
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics influence its reactivity, stability, and interaction with other molecules, making it particularly valuable in specialized applications such as advanced materials and targeted therapies .
Eigenschaften
CAS-Nummer |
59527-96-7 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
4-[(2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)13-7-5-12(6-8-13)17-18-15-10-9-14(20-3)11-16(15)21-4/h5-11H,1-4H3 |
InChI-Schlüssel |
SPNSLKPDYFEGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


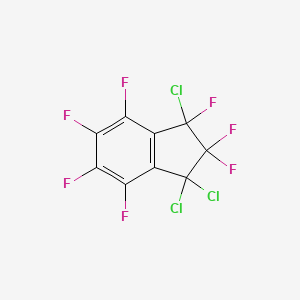
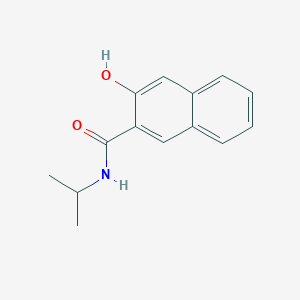
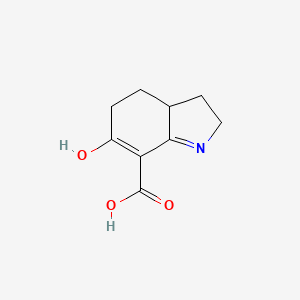
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
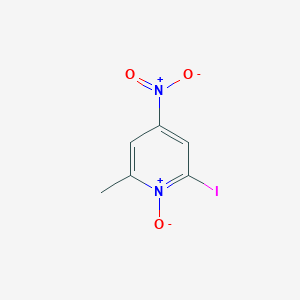
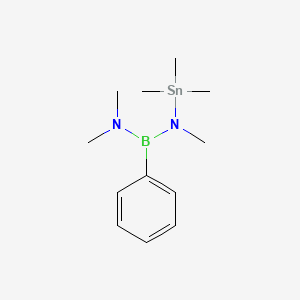
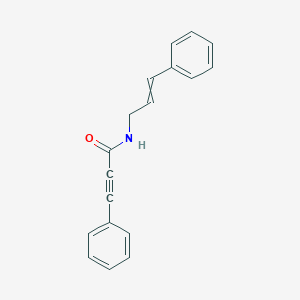

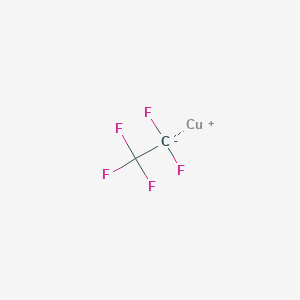
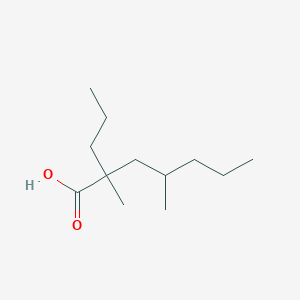
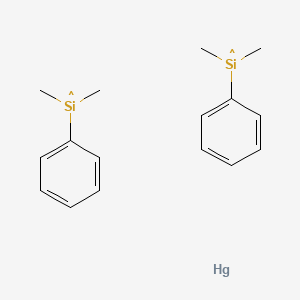
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
